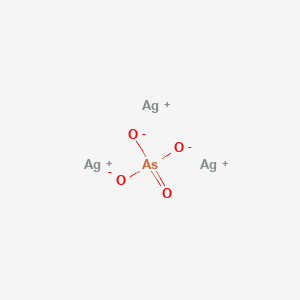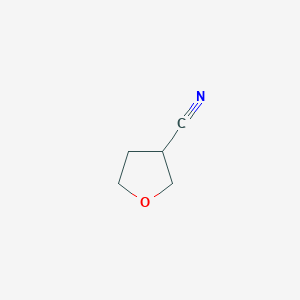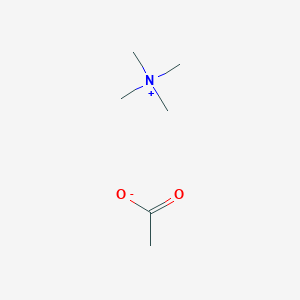
n-(Pyrimidin-2-yl)acetamide
Descripción general
Descripción
N-(Pyrimidin-2-yl)acetamide (NPA) is a cyclic amide that is found in several natural products, such as the alkaloid pyrrolizidine and the antibiotic peptide bacitracin. It is a versatile compound that has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. NPA has been found to be a useful molecule for studying the structure-activity relationships of bioactive molecules, as well as for developing new drug candidates.
Aplicaciones Científicas De Investigación
Crystal structure analysis of various 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides revealed a folded conformation about the methylene C atom of the thioacetamide bridge. This conformation is stabilized by intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016); (Subasri et al., 2017).
N-(Pyrimidin-2-yl)acetamide derivatives have been explored as radioligands for imaging the translocator protein (18 kDa) with positron emission tomography, particularly for neurological and psychiatric disorders (Dollé et al., 2008).
A series of 2-amino-N-pyrimidin-4-yl acetamides have been identified as potent adenosine hA2A receptor antagonists. These compounds demonstrated excellent aqueous solubility, good bioavailability, and in vivo efficacy in a rodent model of Parkinson's disease (Slee et al., 2008).
2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides were synthesized and evaluated as selective Peripheral Benzodiazepine Receptor (PBR) ligands. These compounds were also tested for their ability to modulate steroid biosynthesis in C6 glioma cells (Selleri et al., 2005).
A pyrimidylpiperazine derivative, N-[1-(4-¿[4-(pyrimidin-2-yl)piperazin-1-yl]methyl¿phenyl)cycloprop yl] acetamide (Y-39041), has been identified as a dual cytokine regulator of tumor necrosis factor (TNF)-alpha and interleukin-10 production, offering potential for the treatment of septic shock, rheumatoid arthritis, and Crohn's diseases (Fukuda et al., 2000).
This compound derivatives have also shown antimicrobial and antituberculosis activity, highlighting their potential as therapeutic agents (Soni & Patel, 2017).
The compound has been studied for its potential in the treatment of HIV-1, with certain derivatives showing promising activity against drug-resistant HIV-1 variants (Zhu et al., 2019).
Additionally, this compound derivatives have been investigated for their antiviral potency against COVID-19 through molecular docking studies (Mary et al., 2020).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-(Pyrimidin-2-yl)acetamide is a derivative of pyrimidine, an aromatic heterocyclic compound . Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines, in general, inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with these targets, leading to changes in their activities and subsequently reducing inflammation.
Biochemical Pathways
Given its anti-inflammatory properties, it is likely that it affects the pathways involving the inflammatory mediators it targets . These could include the prostaglandin E2 pathway, the inducible nitric oxide synthase pathway, and the pathways involving tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins .
Result of Action
The result of the action of this compound is likely a reduction in inflammation, given its anti-inflammatory properties . This could involve a decrease in the expression and activities of certain inflammatory mediators, leading to a reduction in the inflammatory response .
Propiedades
IUPAC Name |
N-pyrimidin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5(10)9-6-7-3-2-4-8-6/h2-4H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKHWKNEQBGLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297888 | |
| Record name | n-(pyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13053-88-8 | |
| Record name | 13053-88-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(pyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamidopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological activities have been observed for compounds containing the N-(pyrimidin-2-yl)acetamide scaffold?
A1: this compound derivatives have shown promising results as potential therapeutic agents. Research suggests that incorporating this scaffold into larger molecules, particularly when coupled with tetrazole or pyrazole rings, can lead to compounds exhibiting antibacterial and antifungal properties. [, ] For instance, these modified compounds demonstrated activity against gram-negative bacteria like Klebsiella pneumoniae, gram-positive bacteria such as Enterococcus faecalis, and fungal strains including Candida trichomonas and Candida dubliniensis. []
Q2: How was the structure of this compound derivatives confirmed in the presented research?
A2: Researchers utilized a combination of spectroscopic techniques to confirm the structures of synthesized this compound derivatives. Primarily, Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (1H-NMR) were employed to elucidate the structural characteristics of the newly synthesized compounds. [, ]
Q3: How does the structure of this compound derivatives affect their biological activity?
A3: While both pyrazole and tetrazole rings, when linked to the this compound scaffold, demonstrated antimicrobial activities, the studies suggest that incorporating a tetrazole ring leads to more pronounced effects compared to the pyrazole counterpart. [] This highlights the importance of structural modifications in influencing the biological activity of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)


![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)